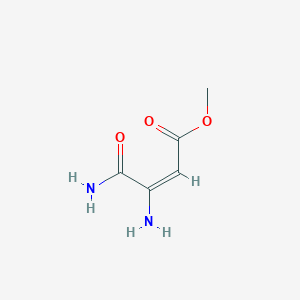

Methyl 3,4-diamino-4-oxobut-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3,4-diamino-4-oxobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c1-10-4(8)2-3(6)5(7)9/h2H,6H2,1H3,(H2,7,9)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUSNUXNECOEJJ-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C(\C(=O)N)/N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Enamide and Amide Chemical Space

Methyl 3,4-diamino-4-oxobut-2-enoate can be classified within the chemical space of both enamides and amides. The core structure contains an enamine moiety (a nitrogen atom attached to a double bond) that is part of a larger conjugated system, and an amide functional group. Enamides are valued in organic synthesis for their unique reactivity, which is similar to enamines but with generally greater stability. acs.org They are present in numerous natural products and serve as important intermediates in various chemical transformations. acs.org

Amides, defined by a carbonyl group bonded to a nitrogen atom, are fundamental in organic and biological chemistry. nih.gov The exploration of the chemical space occupied by molecules containing both amine and acid-derived functionalities is vast, with the amide bond being one of the most prevalent linkages in pharmaceuticals and biomolecules. nih.gov this compound, by possessing both of these key functional groups, represents a hybrid structure with potential for diverse reactivity.

Overview of Structural Features and Synthetic Significance

The structure of Methyl 3,4-diamino-4-oxobut-2-enoate (C₅H₈N₂O₃) incorporates several key features that dictate its chemical behavior. chemscene.com It is an α,β-unsaturated ester with a conjugated enoate backbone. The presence of amino and oxo functional groups at the 3 and 4 positions, respectively, makes it reactive towards nucleophilic additions and cyclization reactions. The vicinal diamino functionality is a privileged structural element in many biologically active compounds, suggesting potential applications for derivatives of this molecule. researchgate.net

Its synthetic significance primarily lies in its potential as a versatile building block. Molecules with this arrangement of functional groups can be precursors for the synthesis of more complex heterocyclic compounds, which are staples in medicinal chemistry. The conjugated system also allows for participation in various cycloaddition reactions. dtu.dk

General synthetic approaches to compounds of this class can involve the functionalization of β-keto esters like ethyl 3-oxobutanoate derivatives. Another potential route could be the oxidation of precursors such as methyl vinylglycolate using reagents like Dess-Martin periodinane. The synthesis of related enaminoesters has been achieved through the condensation of β-ketoesters with amines. researchgate.netnih.gov

Scope and Research Focus of the Academic Inquiry on Methyl 3,4 Diamino 4 Oxobut 2 Enoate

The academic inquiry specifically focused on Methyl 3,4-diamino-4-oxobut-2-enoate appears to be limited. Much of the available information is from chemical suppliers, indicating its availability for research and development purposes. chiralen.com The research focus is likely not on the molecule in isolation but as part of the broader exploration of functionalized butenoates and their derivatives for applications in medicinal and materials chemistry. For instance, related 2-amino-4-aryl-4-oxobut-2-enoic acids and esters have been investigated as potent enzyme inhibitors. nih.gov Therefore, the study of this compound would fall under the wider umbrella of developing novel synthetic methodologies and exploring the structure-activity relationships of multifunctional small molecules.

Limitations of the Current Research Outline

Established Synthetic Routes and Precursor Chemistry

The construction of Methyl 3,4-diamino-4-oxobut-2-enoate can be approached retrospectively by disconnecting the key functional groups. The core structure is an α,β-unsaturated ester, suggesting that strategies will pivot around the formation of the C2-C3 double bond, the introduction of nitrogen-containing groups at C3 and C4, and the formation of the methyl ester.

The formation of the carbon-carbon double bond in α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis. fiveable.me Several canonical reactions are applicable for constructing the enoate scaffold of the target molecule.

Aldol (B89426) Condensation: This reaction involves the coupling of two carbonyl compounds to form a β-hydroxy carbonyl, which can then be dehydrated to yield an α,β-unsaturated carbonyl. fiveable.mevanderbilt.edu A plausible route could involve the condensation of a glyoxylate (B1226380) derivative with a precursor containing the C3 and C4 units, followed by dehydration.

Wittig Reaction: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for creating C=C bonds with good control over geometry. fiveable.mescribd.com The synthesis could involve the reaction of an appropriate phosphonium (B103445) ylide with a keto-amide precursor. The HWE reaction, in particular, often favors the formation of the (E)-alkene.

Peterson Olefination: This reaction utilizes α-silyl carbanions reacting with ketones or aldehydes to form a β-hydroxysilane intermediate, which can then be eliminated to form an alkene. scribd.com

One potential synthetic pathway starts from ethyl 3-oxobutanoate derivatives. These precursors can undergo a series of transformations to build the required carbon skeleton and introduce the necessary functionalities. Another approach involves the oxidation of a precursor like methyl vinylglycolate using reagents such as Dess-Martin periodinane. dtu.dk

| Reaction Type | Description | Key Intermediates |

| Aldol Condensation | Reaction of two carbonyl compounds, followed by dehydration. fiveable.mevanderbilt.edu | β-hydroxy carbonyl |

| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium ylide. fiveable.me | Oxaphosphetane |

| Peterson Olefination | Reaction of an α-silyl carbanion with a carbonyl compound. scribd.com | β-hydroxysilane |

The introduction of the C3-amino and C4-amido groups can be achieved either by starting with precursors already containing these functionalities or by adding them to a pre-formed carbon skeleton.

Amide Formation: Amides are typically synthesized from carboxylic acids or their derivatives (like acyl chlorides or esters) reacting with amines. libretexts.org This process, known as amidation, could be used to form the C4-amide by reacting a C4-carboxylic acid or ester precursor with ammonia (B1221849). libretexts.orgmasterorganicchemistry.com The direct reaction between a carboxylic acid and an amine is often facilitated by coupling agents to form an "active ester" intermediate, which is then attacked by the amine. masterorganicchemistry.com

Amine Synthesis: The C3-amino group, being part of an enamine system, can be introduced by the condensation of a β-ketoester with an amine or ammonia. researchgate.net This is a common method for synthesizing β-enaminoesters. researchgate.net Alternatively, amines can be formed by the reduction of other nitrogen-containing functional groups like nitriles, amides, or nitro compounds. libretexts.org For instance, a precursor amide could be reduced to an amine using a reagent like lithium aluminum hydride (LiAlH₄). libretexts.orgorganic-chemistry.org

The relative timing of these introductions is critical to avoid side reactions and ensure chemoselectivity.

| Functional Group | Synthetic Method | Precursor | Description |

| Amide (C4) | Amidation | Carboxylic Acid/Ester | Reaction of a carboxylic acid derivative with ammonia or an amine, often using coupling agents. libretexts.orgmasterorganicchemistry.com |

| Amine (C3) | Condensation | β-Ketoester | Condensation of a β-ketoester with ammonia to form a β-enaminoester. researchgate.net |

| Amine | Reduction | Amide/Nitrile | Reduction of an amide or nitrile functional group using a reducing agent like LiAlH₄. libretexts.org |

The methyl ester functionality is a key feature of the target molecule.

Esterification: If the synthesis proceeds via a carboxylic acid intermediate, a final esterification step is required. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol (methanol in this case) under acidic catalysis, is a classic method. youtube.com For substrates sensitive to strong acid, milder conditions are preferred, such as using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method proceeds under nonacidic, mildly basic conditions at room temperature. orgsyn.org Other reagents like silica (B1680970) chloride can also efficiently catalyze the esterification of carboxylic acids. organic-chemistry.org

N-Alkylation: While this compound itself is not N-alkylated, this technique would be relevant for the synthesis of derivatives. N-alkylation involves the reaction of an amine or amide with an alkyl halide.

| Technique | Reagents | Conditions | Key Features |

| Fischer Esterification | Carboxylic acid, Methanol, Acid catalyst (e.g., H₂SO₄) | Typically heated | Reversible reaction; often requires removal of water. youtube.com |

| DCC/DMAP Coupling | Carboxylic acid, Methanol, DCC, DMAP | Room temperature | Mild, non-acidic conditions suitable for sensitive substrates. orgsyn.org |

| Silica Chloride Catalysis | Carboxylic acid, Methanol, Silica chloride | Varies | Efficient catalysis for esterification. organic-chemistry.org |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy.

The C2-C3 double bond in the target molecule can exist as either the (E) or (Z) isomer. Controlling this stereochemistry is a key challenge.

(Z)-Isomer Selectivity: The synthesis of (Z)-β-enaminoesters is often favored due to the formation of a stable six-membered ring through intramolecular hydrogen bonding between the N-H proton and the ester's carbonyl oxygen. researchgate.net This thermodynamic preference can be exploited in condensation reactions between β-ketoesters and amines. researchgate.net The choice of catalyst, such as CoCl₂, can also influence the outcome of such reactions. researchgate.net

Diastereoselectivity: While the parent molecule is achiral, the introduction of substituents could create stereocenters. Achieving high diastereoselectivity in such cases would be crucial. Boron enolates are particularly important in asymmetric synthesis for achieving high diastereoselectivity in aldol condensations. oup.com The use of (Z)-boron enolates tends to give a high preference for syn-stereochemistry, while (E)-boron enolates favor anti-stereochemistry. oup.com By employing chiral auxiliaries or catalysts, it is possible to control the absolute stereochemistry of newly formed chiral centers. oup.comnih.gov

Green Chemistry and Sustainable Synthesis Considerations

In line with the growing importance of sustainable chemical practices, the synthesis of this compound and related compounds is increasingly being explored through the lens of green chemistry. Key areas of focus include the use of solvent-free reaction conditions and the application of catalysts to improve efficiency and reduce waste.

Solvent-Free Reaction Conditions in the Synthesis of Related Compounds

Solvent-free synthesis offers significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. Research has demonstrated the feasibility of synthesizing related β-amino-α,β-unsaturated esters and ketones under solvent-free conditions, frequently aided by microwave irradiation. scielo.broatext.com These methods are not only environmentally friendly but also offer advantages such as reduced reaction times and simplified work-up procedures. scielo.br For example, the reaction of α-amino esters with 1,3-dicarbonyl compounds has been successfully carried out without a solvent in a domestic microwave oven, yielding the desired products in good to excellent yields. scielo.br

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| α-amino ester hydrochlorides | Acetylacetone or Ethyl acetoacetate | Microwave, solvent-free, solid support (K-10 or KSF) | β-amino-α,β-unsaturated ketones and esters | Good | scielo.br |

| β-dicarbonyl compounds | Amines | Sulfated zirconia catalyst, solvent-free | β-amino-α,β-unsaturated ketones and esters | Not specified | oatext.com |

Catalyst Applications in Synthesis (e.g., Palladium-Catalyzed Methoxylation in related contexts)

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. In the context of synthesizing enamide structures similar to that found in this compound, palladium-catalyzed reactions are of particular interest.

Palladium-catalyzed amidation of enol triflates is a versatile method for the synthesis of enamides. acs.org This approach involves the coupling of an enol triflate with an amide in the presence of a palladium catalyst. The reaction conditions, including the choice of ligand, palladium source, solvent, and base, can be optimized to achieve high yields. acs.org For instance, the use of Pd2(dba)3 as the palladium source, Xantphos as the ligand, and Cs2CO3 as the base in dioxane at room temperature has been identified as an effective system. acs.org

Palladium catalysis has also been employed in carbonylation reactions to produce amides. For example, the aminocarbonylation of ortho-phenylene dihalides with aminoethanols has been studied, demonstrating the selective formation of amide alcohols. nih.gov While not a direct synthesis of the target molecule, these catalytic methods highlight potential strategies for constructing the enamide functionality.

| Substrate | Reagent | Catalyst System | Product | Key Findings | Reference |

| Enol triflates | Amides, carbamates, sulfonamides | Pd2(dba)3, Xantphos, Cs2CO3 in dioxane | Enamides | Mild reaction conditions, broad substrate scope | acs.org |

| Ortho-phenylene dihalides | Aminoethanols | Pd(OAc)2, various ligands and bases | Amide alcohols | Selective aminocarbonylation | nih.gov |

Optimization of Reaction Conditions and Efficiency Studies

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. For the synthesis of this compound and its analogues, several factors can be fine-tuned to maximize yield and purity while minimizing reaction time and by-product formation.

In the case of the Dess-Martin oxidation of methyl vinylglycolate, key parameters to optimize include temperature, reaction time, and the amount of Dess-Martin periodinane used. The reaction is typically carried out at low temperatures to ensure product stability. The work-up procedure is also critical for isolating the desired product, with techniques such as filtration and chromatography being employed for purification. Buffering the reaction with a mild base like sodium bicarbonate can be crucial to prevent the degradation of acid-sensitive products. wikipedia.org

For catalytic reactions, such as the palladium-catalyzed amidation, optimization involves screening different ligands, palladium precursors, bases, and solvents. The choice of ligand is often critical in determining the efficiency and selectivity of the coupling reaction. For example, in the palladium-catalyzed amidation of enol tosylates, dipf was identified as a highly effective ligand. researchgate.net

Furthermore, in solvent-free microwave-assisted syntheses, optimization of the microwave power and irradiation time is essential to achieve the best results. scielo.br The use of a solid support, such as K-10 or KSF clays, can also influence the reaction efficiency. scielo.br

| Reaction Type | Key Parameters for Optimization | Potential Outcomes of Optimization |

| Dess-Martin Oxidation | Temperature, reaction time, stoichiometry of DMP, buffering agent, work-up procedure | Increased yield and purity, minimized side reactions, improved stability of the product |

| Palladium-Catalyzed Amidation | Ligand, palladium source, base, solvent, temperature, reaction time | Higher catalytic turnover, improved selectivity, broader substrate scope, milder reaction conditions |

| Microwave-Assisted Solvent-Free Synthesis | Microwave power, irradiation time, choice of solid support | Reduced reaction time, increased yield, enhanced reaction efficiency, greener process |

Single-Crystal X-ray Diffraction (SCXRD) Analysis

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a specific entry for this compound. Therefore, a detailed analysis of its crystal structure, including its crystal system, space group, and specific intermolecular interactions based on experimental data, cannot be provided at this time.

However, analysis of similar β-enaminoester derivatives often reveals common structural motifs. For instance, studies on related compounds, such as methyl (Z)-3-((4-fluorophenyl)amino)but-2-enoate, show that these molecules can crystallize in monoclinic space groups like P21/c.

Crystal System and Space Group Determination

Without experimental data for this compound, the crystal system and space group remain undetermined. The arrangement of molecules in the solid state is influenced by factors such as molecular symmetry and the efficiency of packing, which can only be definitively determined through SCXRD.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The molecular structure of this compound, featuring N-H and C=O groups, suggests a high potential for extensive hydrogen bonding. These interactions would likely play a dominant role in the formation of its supramolecular assembly. Other potential interactions could include C-H···O contacts. The presence of a conjugated π-system could also lead to π-π stacking interactions, further stabilizing the crystal packing. However, without precise crystallographic data, the nature and geometry of these interactions remain speculative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR spectra for this compound are not available in the searched scientific literature. A detailed assignment of chemical shifts and coupling constants is therefore not possible. The following sections provide a general, theoretical interpretation of the expected NMR spectra based on the known molecular structure.

Proton (¹H) NMR for Structural Confirmation and Stereochemical Assignment

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different proton environments in the molecule. The stereochemistry of the double bond (E/Z configuration) would significantly influence the chemical shift of the vinylic proton.

Expected ¹H NMR Signals:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| -OCH₃ | 3.5 - 3.8 | Singlet | Methyl protons of the ester group. |

| =CH- | 5.0 - 6.0 | Singlet | Vinylic proton; chemical shift is dependent on the double bond stereochemistry and solvent. |

| -NH₂ (at C3) | Broad | Singlet | Chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to proton exchange. |

Carbon (¹³C) NMR for Backbone and Functional Group Assignment

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The presence of sp²-hybridized carbons of the double bond and the carbonyl groups would be evident in the downfield region of the spectrum.

Expected ¹³C NMR Signals:

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| -OCH₃ | 50 - 60 |

| C2 (=C H-) | 90 - 110 |

| C3 (=-C (NH₂)-) | 150 - 160 |

| C4 (=O) | 165 - 175 |

Advanced NMR Techniques

To fully characterize the structure of this compound and its derivatives, advanced NMR techniques would be invaluable.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would confirm ¹H-¹H spin-spin couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and their directly attached or more distant carbons, respectively. This would be crucial for unambiguous assignment of all signals.

¹⁵N NMR: Given the presence of two nitrogen atoms, ¹⁵N NMR spectroscopy could provide direct information about the electronic environment of the amino and amide groups.

¹⁹⁵Pt NMR: In studies involving metal complexes of this compound, such as with platinum, ¹⁹⁵Pt NMR would be essential for characterizing the coordination environment of the platinum center.

Without experimental data, the detailed structural elucidation of this compound remains incomplete. Further research involving the synthesis and subsequent SCXRD and comprehensive NMR analysis is required to provide a definitive understanding of its three-dimensional structure and spectroscopic properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its bonds. For a molecule with the complexity of this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its various functional moieties.

The primary amino group (-NH₂) would manifest as a pair of bands in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. The amide N-H bond would also contribute to absorption in this region. The C=O stretching vibrations of the ester and amide groups are anticipated to produce strong absorption bands in the range of 1750-1650 cm⁻¹. The C=C double bond, being part of a conjugated system, will likely show a stretching vibration in the 1650-1600 cm⁻¹ region. Furthermore, the C-N and C-O stretching vibrations would be observable in the fingerprint region of the spectrum, typically between 1300 and 1000 cm⁻¹.

The analysis of the IR spectrum of the analogous compound, Methyl 3-aminocrotonate, provides a practical example of these expected absorptions.

| Functional Group | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) in Methyl 3-aminocrotonate |

| N-H Stretch (Amine) | 3400-3200 | 3420, 3310 |

| C-H Stretch (Alkene) | 3100-3000 | 3050 |

| C=O Stretch (Ester) | 1750-1735 | 1725 |

| C=C Stretch (Alkene) | 1650-1600 | 1640 |

| N-H Bend (Amine) | 1640-1560 | 1610 |

| C-O Stretch (Ester) | 1300-1000 | 1250, 1150 |

| C-N Stretch (Amine) | 1350-1000 | 1310 |

These characteristic absorption bands collectively allow for the confident identification of the key functional groups present in this compound and its derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Electron ionization (EI) is a common method used to generate ions, which often leads to fragmentation of the molecule. The resulting fragmentation pattern is a valuable tool for structural elucidation.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The fragmentation of this molecule would likely proceed through the cleavage of its weaker bonds and the formation of stable carbocations and neutral losses. Common fragmentation pathways for α,β-unsaturated amides and esters include the loss of the alkoxy group from the ester, cleavage of the amide bond, and rearrangements such as the McLafferty rearrangement if structurally feasible. libretexts.org

The mass spectrum of Methyl 3-aminocrotonate (molecular weight: 115.13 g/mol ) shows a molecular ion peak at m/z 115. chemicalbook.com The fragmentation pattern reveals key losses that aid in confirming its structure.

| m/z | Proposed Fragment | Loss |

| 115 | [M]⁺ | - |

| 84 | [M - OCH₃]⁺ | Methoxy radical |

| 83 | [M - H₂O]⁺ | Water |

| 57 | [CH₃-C(NH₂)=CH]⁺ | COOCH₃ radical |

| 42 | [CH₃-C=N]⁺ | H₂O and COOCH₃ |

The observation of these fragments provides strong evidence for the structure of the parent molecule.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule, as the exact masses of atoms are not integers. For this compound (C₅H₈N₂O₃), the calculated exact mass is 144.0535 g/mol . An HRMS measurement confirming this exact mass would provide unambiguous evidence for its molecular formula.

| Compound | Molecular Formula | Calculated Exact Mass (M⁺) | Found Exact Mass (M⁺) |

| Methyl 3-amino-2-phenylpropionate | C₁₀H₁₄O₂N | 180.1019 | 180.1016 |

The close correlation between the calculated and found exact masses in this example demonstrates the power of HRMS in confirming the elemental composition of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule, particularly the extent of conjugation.

This compound possesses a conjugated system comprising the C=C double bond, the carbonyl group of the ester, and the lone pair of electrons on the nitrogen atoms. This extended conjugation is expected to result in absorption in the UV region. The primary electronic transitions anticipated are π → π* and n → π. The π → π transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is typically of high intensity. The n → π* transition, which involves the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital, is generally of lower intensity.

The UV-Vis spectrum of the analogous compound, ethyl β-dimethylaminocrotonate, in cyclohexane (B81311) exhibits a maximum absorption at 275 nm with a molar absorptivity (log ε) of 4.33. epa.gov This strong absorption is indicative of the π → π* transition within the conjugated enamine system. Similarly, ethyl β-aminocrotonate absorbs in the same region with comparable intensity. epa.gov

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | log ε |

| Ethyl β-dimethylaminocrotonate | Cyclohexane | 275 | 21380 | 4.33 |

| Ethyl β-aminocrotonate | Not specified | ~275 | High | Not specified |

The position and intensity of the λmax are sensitive to the solvent and the specific substituents on the chromophore. This data is crucial for understanding the electronic properties of this compound and its derivatives.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules. nih.gov Calculations are typically performed using a functional, such as B3LYP, combined with a basis set, like 6-311G(d,p), to provide a robust theoretical framework for predicting molecular properties. nih.govresearchgate.net

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. researchgate.netmdpi.com For this compound, the presence of a conjugated π-system across the C=C double bond and adjacent carbonyl and amino groups suggests a predominantly planar structure. Intramolecular hydrogen bonding between one of the amino groups and the carbonyl oxygen would further stabilize this planarity.

DFT calculations at the B3LYP/6-311G(d,p) level of theory would be employed to determine the optimized bond lengths, bond angles, and dihedral angles. The results of such a hypothetical optimization are presented in the table below.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C2=C3 | 1.37 |

| C3-N(amino) | 1.36 | |

| C4=O | 1.25 | |

| C4-N(amido) | 1.34 | |

| C1=O(ester) | 1.21 | |

| Bond Angle (°) | C2-C3-C4 | 121.5 |

| N-C3-C2 | 123.0 | |

| O=C4-C3 | 120.8 | |

| Dihedral Angle (°) | O=C1-C2=C3 | ~180.0 |

| C2=C3-C4=O | ~0.0 |

These predicted values are consistent with a conjugated system, showing bond lengths that are intermediate between typical single and double bonds. The dihedral angles confirm the planarity of the molecular backbone.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum. researchgate.net The calculated frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and torsional motions.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine/Amide) | 3300 - 3450 | 3200 - 3500 |

| C-H Stretch (Methyl) | 2950 - 3000 | 2850 - 3000 |

| C=O Stretch (Ester) | 1725 | 1735 - 1750 |

| C=O Stretch (Amide) | 1680 | 1630 - 1695 |

| C=C Stretch | 1645 | 1620 - 1680 |

| N-H Bend | 1610 | 1550 - 1650 |

The predicted frequencies for the N-H and C=O stretches are influenced by hydrogen bonding and conjugation, which typically lower their values compared to isolated functional groups.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. irjweb.com

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. researchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich regions, primarily the amino groups and the C=C double bond. Conversely, the LUMO is anticipated to be localized on the electron-deficient parts of the molecule, such as the carbonyl carbons of the ester and amide groups.

Table 3: Predicted FMO Energies

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.50 |

| Energy Gap (ΔE) | 4.35 |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap suggests the molecule is more polarizable and more prone to chemical reactions. nih.gov

The calculated energy gap of 4.35 eV for this compound indicates a moderately stable molecule. This energy gap also corresponds to the energy of the lowest electronic excitation, which provides information about the molecule's potential absorption in the UV-Visible spectrum.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netimist.ma The MEP map plots the electrostatic potential onto the electron density surface.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the carbonyl and ester groups due to their high electronegativity and lone pairs of electrons.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These positive regions are expected to be located around the hydrogen atoms of the amino groups, making them potential hydrogen bond donors.

Green Regions: Denote areas of neutral or near-zero potential.

The MEP map would visually confirm the molecule's polarity and highlight the sites most likely to engage in intermolecular interactions, guiding the understanding of its chemical behavior. For instance, the negative potential near the carbonyl oxygen suggests it is a primary site for protonation or coordination to metal ions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and intramolecular bonding.

Intramolecular Hydrogen Bonding and Hyperconjugative Interactions

This subsection would detail the specific intramolecular interactions identified through NBO analysis. For this compound, potential intramolecular hydrogen bonds between the amino groups and the carbonyl or ester oxygen atoms would be investigated. The analysis would also identify hyperconjugative interactions, such as those between the methyl group's C-H bonds and adjacent empty orbitals, and quantify their stabilizing effects.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal structure. The analysis generates a surface around a molecule, colored according to the nature and proximity of neighboring atoms. From this surface, two-dimensional fingerprint plots are derived, which summarize the different types of intermolecular contacts and their relative contributions to the crystal packing. For this compound, this analysis would identify and quantify the extent of hydrogen bonding, van der Waals forces, and other close contacts that govern its solid-state structure.

Global Reactivity Descriptors (GRPs)

Global Reactivity Descriptors are conceptual Density Functional Theory (DFT) based parameters that provide insights into the chemical reactivity and stability of a molecule.

Chemical Hardness, Softness, and Electrophilicity Index

These descriptors would be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η) : A measure of the molecule's resistance to changes in its electron distribution. A higher value would suggest greater stability.

Chemical Softness (S) : The reciprocal of chemical hardness, indicating the ease of electron cloud polarization.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons.

A data table would typically present the calculated values for these parameters.

| Descriptor | Value (eV) |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Chemical Potential and Electronegativity Calculations

Chemical Potential (μ) : Related to the escaping tendency of electrons from a molecule.

Electronegativity (χ) : The negative of the chemical potential, representing the molecule's ability to attract electrons.

A data table would present the calculated values for these descriptors.

| Descriptor | Value (eV) |

| Chemical Potential (μ) | Data not available |

| Electronegativity (χ) | Data not available |

Atomic Charge Analysis (e.g., Mullikan atomic charge)

A comprehensive search of publicly available scientific literature and computational chemistry databases did not yield any specific studies on the atomic charge analysis of this compound. While computational methods such as Mulliken atomic charge analysis are standard techniques for evaluating the electronic structure and charge distribution within a molecule, specific research applying these methods to this compound has not been published.

Therefore, detailed research findings and data tables regarding the atomic charges of this particular compound are not available at this time. Such an analysis would require dedicated computational chemistry research to be performed.

Reactivity, Reaction Mechanisms, and Mechanistic Insights Involving Methyl 3,4 Diamino 4 Oxobut 2 Enoate

Nucleophilic and Electrophilic Reactivity

The reactivity of Methyl 3,4-diamino-4-oxobut-2-enoate is characterized by the interplay of its electron-rich amino groups and electron-deficient carbonyl and olefinic carbons. This duality allows it to act as both a nucleophile and an electrophile, participating in a range of chemical transformations. The presence of two amino groups and a conjugated system makes it a versatile building block in organic synthesis.

The conjugated double bond in this compound renders the β-carbon susceptible to nucleophilic attack in a Michael-type addition. Specifically, the aza-Michael addition, involving the conjugate addition of an amine, is a key reaction. While the β-position is the canonical site for Michael additions, the electronic environment of this particular molecule, with its geminal diamino group, can influence the regioselectivity of the attack.

In a typical aza-Michael reaction, a nucleophilic amine attacks the β-carbon of the α,β-unsaturated system. The reaction is often catalyzed by a base, which deprotonates the amine to increase its nucleophilicity, or by an acid, which activates the enoate system. The resulting enolate intermediate is then protonated to yield the final adduct. The general mechanism involves the formation of a C-N bond at the β-carbon. nih.govchemrxiv.org

While specific studies on aza-Michael additions directly to the α-carbonyl electrophilic center of this compound are not extensively detailed in the available literature, the principles of this reaction are well-established for structurally similar α,β-unsaturated systems. The presence of the diamino groups at the 3- and 4-positions would likely modulate the electrophilicity of the α,β-unsaturated system, potentially influencing the reaction conditions required and the stereochemical outcome of the addition.

The amino groups of this compound are nucleophilic and can readily participate in condensation reactions with electrophilic partners such as aldehydes and ketones. These reactions typically proceed through the formation of a hemiaminal intermediate, which then dehydrates to form an imine or a related condensed product.

For instance, the reaction with a ketone would involve the nucleophilic attack of one of the amino groups on the carbonyl carbon, followed by proton transfer to form a hemiaminal. Subsequent elimination of a water molecule, often acid-catalyzed, would lead to the formation of a C=N double bond. Given the presence of two amino groups, further reactions or cyclizations can occur, leading to more complex molecular architectures.

Similarly, condensation reactions with other amines are plausible, potentially leading to the formation of aminal structures or undergoing transamination-type processes under specific conditions. The reactivity of the amino groups is a cornerstone of the compound's utility in synthesizing a diverse array of derivatives.

Cyclization Reactions and Heterocycle Formation

The strategic placement of multiple functional groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. Intramolecular or intermolecular reactions can lead to the formation of stable ring systems with diverse biological and material properties.

Imidazolines are five-membered heterocyclic compounds containing two nitrogen atoms. The 1,2-diamine motif present in the rearranged form of this compound (as a 1,2-diamino alkene) is a key structural feature for imidazoline (B1206853) synthesis. Condensation with a carbonyl compound, such as an aldehyde, can lead to the formation of an imidazoline ring.

The general mechanism involves the reaction of the vicinal diamine with an aldehyde to form a diaminol intermediate, which then undergoes cyclization and dehydration. While specific examples starting from this compound are not prominently documented, the synthetic strategy is a well-established method for constructing imidazoline rings from 1,2-diamines.

Pyridazinones: These are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. The synthesis of pyridazinones often involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648). This compound, with its but-2-enoate backbone, can be envisioned as a precursor for pyridazinone synthesis. Reaction with hydrazine or its derivatives could potentially lead to a cyclization-condensation cascade to form a pyridazinone ring. For example, γ-keto acids are common starting materials for the synthesis of pyridazinones upon reaction with hydrazines. nih.govresearchgate.netmdpi.com

Furanones: Furanones are five-membered heterocyclic compounds containing an oxygen atom and a carbonyl group. The formation of furanones can occur through various synthetic routes, often involving the cyclization of γ-hydroxy acids or related precursors. imreblank.ch While the direct conversion of this compound to a furanone is not a straightforward or commonly reported transformation, its carbon skeleton could potentially be modified through a series of reactions to generate a suitable precursor for furanone synthesis. The Maillard reaction between sugars and amino acids is a known pathway for the formation of certain furanones, highlighting the potential for amino- and carbonyl-containing compounds to serve as building blocks for these heterocycles under thermal processing. nih.govnih.govresearchgate.net

Ligand Exchange Dynamics in Metal Complexation (drawing parallels from related diamino sugar studies)

The two amino groups and the carbonyl oxygen of this compound present potential coordination sites for metal ions, making it a candidate for forming metal complexes. The study of ligand exchange dynamics in such complexes is crucial for understanding their stability, reactivity, and potential applications in catalysis or as therapeutic agents.

Drawing parallels from studies on metal complexes with diamino sugars and other polyfunctional ligands, the coordination is expected to be a dynamic process. uni-muenchen.de Ligand exchange can occur where a coordinated solvent molecule or another ligand is replaced by a different ligand from the solution. The rate of this exchange is influenced by several factors, including the nature of the metal ion, the denticity and chelate effect of the ligand, and the reaction conditions.

Stereochemical Control in Reactions (e.g., E/Z Isomerism)

The stereochemistry of this compound is centered around the carbon-carbon double bond (C2=C3) of the but-2-enoate backbone. The restricted rotation around this double bond gives rise to the possibility of geometric isomerism. studymind.co.uk For E/Z isomerism to occur, each carbon atom of the double bond must be attached to two different groups. studymind.co.uk In the case of this compound, C2 is bonded to a hydrogen atom and a methoxycarbonyl group (-COOCH₃), while C3 is bonded to an amino group (-NH₂) and an aminocarbonyl group (-C(O)NH₂). As both carbons bear two distinct substituents, the compound can exist as two different geometric isomers: E and Z.

The assignment of these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which rank substituents based on atomic number. libretexts.orglibretexts.org

At Carbon 2 (C2): The methoxycarbonyl group (-COOCH₃) has a higher priority than the hydrogen atom (-H) because the carbon atom has a higher atomic number than hydrogen.

At Carbon 3 (C3): The amino group (-NH₂) has a higher priority than the aminocarbonyl group (-C(O)NH₂) because the nitrogen atom has a higher atomic number than the carbon atom directly attached to C3.

Based on these priorities, the isomers are designated as follows:

Z-isomer: The isomer where the two higher-priority groups (-COOCH₃ and -NH₂) are on the same side of the double bond (from the German zusammen, meaning together). studymind.co.uklibretexts.org

E-isomer: The isomer where the two higher-priority groups are on opposite sides of the double bond (from the German entgegen, meaning opposite). studymind.co.uklibretexts.org

The specific stereochemical outcome of reactions involving this compound would depend on the relative stability of these isomers and the reaction conditions, though detailed experimental studies on the isolation and differential reactivity of the E and Z isomers of this specific compound are not extensively documented in the available literature.

| Carbon Atom | Substituent 1 | Priority 1 | Substituent 2 | Priority 2 |

|---|---|---|---|---|

| C2 | -COOCH₃ | High | -H | Low |

| C3 | -NH₂ | High | -C(O)NH₂ | Low |

Proposed Reaction Intermediates and Transition State Analysis

This compound possesses the structural characteristics of an enamine, which makes it nucleophilic, particularly at the α-carbon (C2). masterorganicchemistry.com Reactions with electrophiles are expected to proceed via charged intermediates, the stability and structure of which dictate the reaction's progress and outcome.

In a typical electrophilic addition reaction, the π-electrons of the C=C double bond would attack an electrophile (E⁺). This attack would preferentially occur at the C2 position, leading to the formation of a key reaction intermediate. This intermediate is proposed to be an iminium ion, where the positive charge on C3 is stabilized by resonance with the lone pair of electrons on the adjacent amino group nitrogen. masterorganicchemistry.com This delocalization of charge significantly stabilizes the intermediate, facilitating its formation.

Nucleophilic attack by the enamine on an electrophile.

Formation of a resonance-stabilized iminium salt intermediate.

Subsequent reaction or hydrolysis to yield the final product.

Transition state analysis, typically performed using computational methods like Density Functional Theory (DFT), provides deeper mechanistic insights. nih.govresearchgate.net While specific DFT studies for this compound are not detailed in the surveyed literature, the principles from related enamine reactions can be applied. acs.orgnih.gov Such analyses would model the high-energy transition states for the electrophilic attack. nih.gov The calculated activation energies for different pathways (e.g., attack leading to E or Z products, or attack from different faces of the molecule) would help predict reaction rates and stereoselectivity. nih.govacs.org The transition state would likely involve a partially formed bond between the C2 carbon and the electrophile, with a developing positive charge delocalized over the N-C3-C2 system.

| Step | Description | Key Species | Structural Features |

|---|---|---|---|

| 1 | Electrophilic Attack | Reactant + Electrophile (E⁺) | Nucleophilic C=C double bond attacks the electrophile. |

| 2 | Intermediate Formation | Iminium Ion | Positive charge on nitrogen, resonance-stabilized with the adjacent carbon. |

| 3 | Product Formation | Final Product | Typically involves hydrolysis of the iminium ion or further reaction. masterorganicchemistry.com |

Derivatization and Functionalization of Methyl 3,4 Diamino 4 Oxobut 2 Enoate

Formation of Amides and Esters from Carboxylic Acid Derivatives

The methyl ester group in methyl 3,4-diamino-4-oxobut-2-enoate is a primary site for derivatization. One of the most common transformations is its conversion to an amide through aminolysis. This reaction involves treating the ester with an amine, which can be a primary or secondary amine, to yield the corresponding amide and methanol as a byproduct. The reaction is often facilitated by heating or by the use of a catalyst. google.comnih.govresearchgate.netscielo.br The general approach for the aminolysis of esters is a well-established method for forming amide bonds. scielo.brnih.gov For instance, reacting methyl esters with amines in the presence of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective method for amide synthesis. scielo.br

Another potential derivatization of the carboxylic acid functionality, although less direct from the ester, involves its conversion to other esters. This can be achieved through transesterification, where the methyl group is exchanged for a different alkyl or aryl group by reacting the compound with an alcohol in the presence of an acid or base catalyst.

The existing primary amide group can also potentially undergo further reactions, though it is generally less reactive than the ester.

Table 1: Examples of Amide Formation from Methyl Esters

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Methyl Ester | Primary Amine | Heat | N-substituted Amide |

| Methyl Ester | Secondary Amine | DBU | N,N-disubstituted Amide |

| Methyl Ester | Ammonia (B1221849) | Ethylene Glycol, Reflux | Primary Amide |

Functionalization of the Alkene Moiety (e.g., Hydrogenation, Addition Reactions)

The carbon-carbon double bond in the but-2-enoate backbone is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups and modification of the carbon skeleton.

Hydrogenation: Catalytic hydrogenation of the alkene moiety would result in the corresponding saturated compound, methyl 3,4-diamino-4-oxobutanoate. This reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under an atmosphere of hydrogen gas.

Addition Reactions: The electron-withdrawing nature of the adjacent carbonyl groups makes the alkene an excellent Michael acceptor. This allows for 1,4-conjugate addition of various nucleophiles. For instance, nitrogen, sulfur, and carbon nucleophiles can be added across the double bond. researchgate.net This reactivity is a common feature of β-aroylacrylic acid derivatives. researchgate.net

The alkene can also participate in cycloaddition reactions. For example, α,β-unsaturated esters can act as dienophiles in Diels-Alder reactions with conjugated dienes to form cyclohexene derivatives. dtu.dk The reactivity of methyl 2-oxobut-3-enoate in Diels-Alder reactions suggests that the alkene in the target molecule would also be reactive. dtu.dk

Introduction of Complex Substituted Groups (e.g., Organoselenium Moieties, Aryl Substituents)

More complex functionalities can be introduced to the this compound scaffold through various synthetic strategies.

Organoselenium Moieties: While direct methods for the introduction of organoselenium groups onto this specific molecule are not extensively documented, general methods for the synthesis of organoselenium compounds can be adapted. mdpi.com For instance, reactions involving electrophilic selenium reagents with the alkene could potentially lead to selenyl-functionalized derivatives.

Aryl Substituents: The introduction of aryl groups can be envisioned through several routes. One possibility is the use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, if a suitable leaving group is present on the alkene. Alternatively, the synthesis of related 4-aryl-4-oxobut-2-enoic acid derivatives has been reported, suggesting that it might be possible to synthesize analogs of the target compound with aryl substituents at the 4-position. nih.gov

N-Alkylation and Acylation Strategies for Amine and Amide Groups

The primary amine and amide groups in this compound provide further opportunities for derivatization through N-alkylation and N-acylation.

N-Alkylation: The primary amine group can be alkylated using various alkylating agents, such as alkyl halides or sulfates. N-methylation is a common modification in medicinal chemistry to enhance properties like membrane permeability. monash.edu Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing alkyl groups.

N-Acylation: The primary amine can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction forms a new amide bond, allowing for the introduction of a wide range of acyl groups. The existing amide nitrogen is less nucleophilic and therefore more challenging to acylate.

Table 2: Potential Derivatization Strategies for this compound

| Functional Group | Reaction Type | Reagents/Conditions | Potential Product |

| Methyl Ester | Aminolysis | R-NH2, Heat | N-substituted Amide |

| Alkene | Hydrogenation | H2, Pd/C | Saturated Butanoate Derivative |

| Alkene | Michael Addition | Nucleophile (e.g., R2NH) | 3-substituted Butanoate Derivative |

| Alkene | Diels-Alder | Conjugated Diene | Cyclohexene Derivative |

| Primary Amine | N-Alkylation | Alkyl Halide, Base | N-Alkylamino Derivative |

| Primary Amine | N-Acylation | Acyl Chloride, Base | N-Acylamino Derivative |

Applications of Methyl 3,4 Diamino 4 Oxobut 2 Enoate in Advanced Organic Synthesis and Materials Science

Precursor in Complex Organic Molecule Synthesis

The multifunctionality of Methyl 3,4-diamino-4-oxobut-2-enoate allows it to serve as a foundational element in the construction of diverse and complex organic structures.

The arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of various heterocyclic systems. The presence of two amino groups and an ester functionality allows for cyclization reactions to form six-membered rings like quinazolinones and pyrimidinones (B12756618). These classes of compounds are of significant interest due to their wide range of biological activities. nih.govresearchgate.netnih.gov

The general strategy for synthesizing quinazolinone derivatives often involves the reaction of an anthranilic acid derivative with a suitable reagent to form the pyrimidine (B1678525) ring fused to the benzene (B151609) ring. nih.govresearchgate.net While various methods exist, the use of precursors with appropriately positioned nitrogen and carbonyl functionalities is crucial. Similarly, the synthesis of pyrimidinones can be achieved through the condensation of a diamine-containing precursor with a carbonyl compound. nih.gov The structure of this compound provides the necessary diamine and carbonyl-related functionalities for such transformations.

The following table summarizes representative heterocyclic systems that can be conceptually derived from diamino oxobutenoate structures.

| Heterocyclic Compound | General Synthetic Approach | Key Precursor Functionalities |

| Quinazolinones | Cyclization of ortho-substituted anilines or benzamides. nih.govujpronline.com | Amine and carbonyl groups on an aromatic backbone. |

| Pyrimidinones | Condensation of a 1,3-diamine equivalent with a carbonyl source. nih.gov | Two suitably spaced amino groups and a carbonyl group. |

| Pyrazolidinediones | Reaction of a hydrazine (B178648) derivative with a malonic acid derivative. | While not a direct precursor, related structures can be modified. |

This table provides a conceptual overview of synthetic strategies for these heterocycles.

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties such as stability and bioavailability. nih.gov This is often achieved by incorporating non-canonical amino acids or modifying the peptide backbone. nih.govnih.gov this compound, as an unsaturated amino acid ester, serves as a valuable building block for creating such structures. nih.gov

The incorporation of conformationally restricted building blocks is a key strategy in peptidomimetic design. nih.gov The double bond in this compound introduces a degree of rigidity. Furthermore, its amino and carboxylate functionalities allow for its incorporation into peptide chains using standard peptide synthesis protocols. The additional amino group offers a site for further modification, enabling the creation of branched or cyclic peptidomimetic structures.

The synthesis of non-canonical amino acids is another area where this compound shows potential. nih.gov The reactive double bond can be subjected to various chemical transformations, such as hydrogenation or addition reactions, to generate a variety of saturated and functionalized amino acid derivatives that are not found in nature.

The synthesis of complex natural products often requires versatile and highly functionalized starting materials. This compound's structure makes it a potential intermediate in the synthesis of certain natural products. For example, the synthesis of aminosugars, which are components of many antibiotics, can be envisioned starting from precursors with similar functionalities.

Purpurosamine C, a component of the gentamicin (B1671437) C1a antibiotic, is a 2,6-diamino-2,3,4,6-tetradeoxy-D-erythro-hexose. rsc.org Synthetic routes to this and related aminosugars often involve the strategic introduction of amino groups onto a carbohydrate scaffold. While specific literature detailing the use of this compound as a direct precursor for purpurosamine C is not available, its diamino- and carbonyl-containing structure makes it a conceptually relevant starting point for assembling the carbon backbone and introducing the necessary nitrogen functionalities.

Role in Supramolecular Chemistry and Organic Materials

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of this compound to participate in hydrogen bonding makes it a valuable component in the design of supramolecular assemblies and crystalline organic materials.

The amino groups of this compound can be protonated to form ammonium (B1175870) salts. This allows for the formation of organic crystalline salts through reaction with various organic or inorganic acids. The resulting ionic interactions, in combination with other non-covalent forces, can direct the assembly of the molecules into well-defined crystal lattices. The formation of such ordered structures is a key aspect of crystal engineering.

The crystal packing of organic molecules is determined by the interplay of various non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. The functional groups present in this compound (amino groups, carbonyl group, ester) are all capable of participating in hydrogen bonding, acting as both hydrogen bond donors and acceptors.

This rich hydrogen bonding capability allows for the formation of extended networks in the solid state. By carefully selecting co-crystallizing agents or modifying the molecular structure, it is possible to control the crystal packing and design materials with specific topologies and properties. The study of how single amino acids and their derivatives organize into layered supramolecular structures provides insight into the potential packing motifs of molecules like this compound. nih.gov

The following table details the functional groups of this compound and their potential roles in forming noncovalent interactions.

| Functional Group | Potential Noncovalent Interactions |

| Amino Groups (-NH2) | Hydrogen bond donors. |

| Carbonyl Group (C=O) | Hydrogen bond acceptor. |

| Ester Group (-COOCH3) | Hydrogen bond acceptor (carbonyl oxygen). |

| Conjugated System | Potential for π-π stacking interactions. |

This table outlines the potential intermolecular interactions that can influence the supramolecular assembly of the compound.

Applications in Catalysis (as a ligand or precursor to catalytic species)

This compound possesses a unique combination of functional groups that make it a promising candidate as a ligand in coordination chemistry and a precursor for catalytic species. The presence of two amino groups and a carbonyl moiety in a conjugated system allows for the formation of stable chelate rings with a variety of metal ions. This chelating ability is fundamental to its potential catalytic applications, as the electronic and steric properties of the resulting metal complexes can be fine-tuned to facilitate a range of chemical transformations. While direct catalytic applications of this compound are an emerging area of research, its structural similarity to well-established ligand classes, such as β-enaminones and other α,β-unsaturated amino compounds, provides a strong basis for its potential in catalysis.

The core structure of this compound allows it to act as a versatile scaffold for the synthesis of more complex ligands. The amino groups can be functionalized to introduce additional donor atoms or chiral centers, thereby creating multidentate or asymmetric ligands. These tailored ligands can then be coordinated to transition metals to generate catalysts with specific activities and selectivities for a variety of organic reactions.

Potential as a Ligand in Homogeneous Catalysis:

The coordination of this compound or its derivatives to transition metal centers can generate complexes with potential applications in homogeneous catalysis. The electronic properties of the ligand, influenced by the electron-donating amino groups and the electron-withdrawing ester and amide functionalities, can modulate the reactivity of the metal center. This modulation is crucial for catalytic cycles that involve oxidative addition, reductive elimination, and other elementary steps.

For instance, palladium complexes bearing ligands with similar structural motifs have been widely used in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The diamino-enoate ligand could potentially stabilize the active palladium species and facilitate the catalytic cycle. Similarly, rhodium or ruthenium complexes of this ligand could be explored for their efficacy in hydrogenation, hydroformylation, and other reductive transformations. The ability of the ligand to form stable five- or six-membered chelate rings is anticipated to enhance the stability and catalytic turnover of the resulting metal complexes.

Precursor to Heterogenized Catalysts:

Beyond homogeneous catalysis, this compound can serve as a precursor for the synthesis of heterogeneous catalysts. The functional groups on the molecule provide handles for grafting onto solid supports, such as silica (B1680970), alumina, or polymers. This immobilization can be achieved through covalent bonding or coordination to surface-bound metal ions. The resulting heterogenized catalysts would offer the advantages of easy separation from the reaction mixture and potential for recycling, which are critical for sustainable chemical processes.

For example, the amino groups could be used to anchor the molecule onto an acid-functionalized support. Subsequent metalation would yield a solid-supported catalyst. Alternatively, the compound could first be complexed with a metal ion, and the resulting complex could then be immobilized. These solid-supported catalysts could find applications in a range of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions, with the added benefit of improved catalyst longevity and process efficiency.

Emerging Research and Future Outlook:

The exploration of this compound in catalysis is still in its early stages. However, the foundational principles of coordination chemistry and catalyst design suggest a promising future for this compound and its derivatives. Future research is expected to focus on the synthesis and characterization of novel metal complexes of this ligand and the systematic evaluation of their catalytic activity in a broad spectrum of organic transformations. Of particular interest will be the development of chiral derivatives for asymmetric catalysis, which remains a significant challenge in synthetic organic chemistry.

The following table summarizes potential catalytic applications based on the structural features of this compound and the known reactivity of analogous ligand systems.

| Catalytic Application | Potential Metal Center | Rationale |

| Cross-Coupling Reactions | Palladium, Nickel | The ligand can stabilize low-valent metal species active in catalytic cycles. |

| Hydrogenation | Rhodium, Ruthenium, Iridium | Formation of stable metal hydride complexes for the reduction of unsaturated bonds. |

| Hydroformylation | Cobalt, Rhodium | The ligand can influence the regioselectivity of the addition of a formyl group and hydrogen. |

| Oxidation Reactions | Copper, Iron, Manganese | Stabilization of various metal oxidation states to facilitate electron transfer processes. |

| Asymmetric Catalysis | (with chiral derivatives) | Introduction of stereocontrol in the formation of chiral products. |

Conclusion and Future Research Directions

Summary of Key Synthetic, Spectroscopic, and Mechanistic Discoveries

"Methyl 3,4-diamino-4-oxobut-2-enoate" is an α,β-unsaturated ester that features a conjugated enoate backbone with amino and oxo functional groups. Its molecular formula is C₅H₈N₂O₃. This structure makes it a valuable intermediate for various chemical transformations.

Synthetic Methodologies: The synthesis of this compound can be approached through several routes, highlighting the versatility of modern organic chemistry. Key methods include the oxidation of precursor molecules and the functionalization of existing scaffolds. One common method involves the oxidation of methyl vinylglycolate using Dess-Martin periodinane. Another significant pathway is the functionalization of ethyl 3-oxobutanoate derivatives.

| Synthetic Pathway | Key Reagents/Precursors | General Conditions |

|---|---|---|

| Oxidation | Methyl vinylglycolate, Dess-Martin periodinane | Low temperatures to ensure product stability. |

| Functionalization | Ethyl 3-oxobutanoate derivatives | Multi-step process involving chlorination and subsequent reactions. |

Spectroscopic and Mechanistic Insights: While detailed, specific spectroscopic data for "this compound" is not extensively documented in publicly available literature, its structure allows for predictable spectroscopic characteristics. For instance, ¹H-NMR spectra would be expected to show signals corresponding to the methyl ester protons, the vinylic proton, and protons of the two amino groups. Similarly, ¹³C-NMR would reveal distinct peaks for the carbonyl carbons (ester and amide), the olefinic carbons, and the methyl carbon. rsc.org

Mechanistically, the compound's reactivity is dominated by its conjugated system and multiple functional groups. It readily participates in nucleophilic additions and cyclization reactions. The enamine moiety imparts nucleophilic character, while the α,β-unsaturated carbonyl system provides an electrophilic site. This dual reactivity makes it a versatile building block for synthesizing more complex molecules, particularly nitrogen-containing heterocycles. nih.gov Studies on the aminolysis of related esters suggest that such reactions likely proceed through a stepwise mechanism involving the formation of a tetrahedral intermediate. researchgate.net

Emerging Research Avenues in the Chemistry of Enamino Amide Esters

The chemistry of β-enamino esters, the class to which "this compound" belongs, is a burgeoning field. These compounds are recognized as crucial intermediates for synthesizing a wide array of nitrogen-containing compounds. nih.gov A significant area of emerging research is their use as precursors to complex heterocyclic systems like pyrazolones and pyridinones, which are important scaffolds in medicinal chemistry. nih.gov

Furthermore, the integration of ester and amide functionalities within a single monomer is a cornerstone of research into poly(ester amide)s (PEAs). rsc.org These polymers are gaining attention as advanced biomaterials because they synergistically combine the beneficial properties of polyesters (like biodegradability) and polyamides (like excellent thermal and mechanical strength due to hydrogen bonding). rsc.orgresearchgate.net α-Amino acid-based PEAs, in particular, are highly promising for biomedical applications due to their enhanced biocompatibility and the potential for their degradation products to be integrated into natural metabolic pathways. acs.orgnih.gov

Current research focuses on tailoring the properties of PEAs by adjusting the ratio of ester to amide links and by varying the chemical structure of the monomers. nih.gov This allows for the creation of materials ranging from amorphous to semicrystalline and elastomeric, suitable for applications such as drug delivery systems, hydrogels, and tissue engineering scaffolds. rsc.orgnih.govnih.gov

Potential for Further Theoretical and Computational Investigations to Predict Novel Reactivity

Theoretical and computational chemistry offers powerful tools to deepen the understanding of the reactivity of "this compound" and related enamino amide esters. Quantum chemical studies on similar systems, such as the aminolysis of esters, have successfully elucidated reaction mechanisms, favoring a stepwise pathway through a tetrahedral intermediate. researchgate.net

Future computational investigations could focus on several key areas:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to map the potential energy surfaces for various reactions, such as cycloadditions or polymerizations, involving "this compound." This can help identify the most favorable reaction pathways and predict the structures of transition states and intermediates. rsc.org

Reactivity Prediction: By calculating molecular orbital energies (e.g., HOMO and LUMO) and electrostatic potential maps, researchers can predict the most likely sites for nucleophilic and electrophilic attack. This can guide the design of new synthetic transformations.

Conformational Analysis: Understanding the stable conformations of the molecule is crucial, as its shape can influence its reactivity and its ability to act as a monomer in polymerization reactions.

Solvent Effects: Computational models like the Polarizable Continuum Model (PCM) can be used to assess how different solvents influence reaction rates and mechanisms, providing insights that are crucial for optimizing experimental conditions. researchgate.net

Such theoretical studies would not only provide fundamental insights but also accelerate the discovery of novel applications by predicting reactivity patterns that have not yet been explored experimentally.

Prospects for Novel Synthetic Methodologies and Advanced Material Science Applications

The unique structure of "this compound" positions it as a valuable target for the development of novel synthetic methods and as a building block for advanced materials.

Novel Synthetic Methodologies: Future research could explore more efficient and environmentally benign catalytic systems for the synthesis of enamino esters. organic-chemistry.org For instance, the development of methods that avoid hazardous reagents and solvents aligns with the principles of green chemistry. A particularly exciting prospect is the use of ester-amine exchange reactions to construct highly ordered materials like covalent organic frameworks (COFs). acs.org The bifunctional nature of "this compound" (with two nucleophilic amino groups) makes it a potentially ideal monomer for creating stable, porous, amide-linked COFs.

Advanced Material Science Applications: The most significant future applications for this compound and its derivatives likely lie in material science. Building on the research into poly(ester amide)s, "this compound" could serve as a functional monomer for creating novel polymers with tailored properties.

| Application Area | Potential Role of this compound | Key Material Properties |

|---|---|---|

| Biomedical Engineering | Monomer for biodegradable and biocompatible poly(ester amide)s. | Tunable degradation rates, good mechanical strength, biocompatibility. acs.orgnih.gov |

| Additive Manufacturing (3D Printing) | Component of PEA resins for fabricating custom tissue scaffolds or medical implants. | Good thermomechanical properties, processability. acs.org |

| Functional Materials | Building block for Covalent Organic Frameworks (COFs) or other porous polymers. | High stability, defined porosity for catalysis or adsorption. acs.org |

The presence of multiple reactive sites on the molecule offers the potential to create cross-linked networks, leading to the development of novel biodegradable elastomers or hydrogels. nih.gov These materials are highly sought after for soft tissue engineering applications where mimicking the mechanical properties of native tissue is crucial.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl 3,4-diamino-4-oxobut-2-enoate, and how can isotopic labeling be incorporated?

- Methodological Answer : The compound can be synthesized via functionalization of ethyl 3-oxobutanoate derivatives. For isotopic labeling (e.g., ¹³C or ¹⁵N), start with isotopically enriched ethyl 3-oxobutanoate. Treat its anion with SO₂Cl₂ to form ethyl 2-chloro-3-oxobutanoate, followed by acid-catalyzed decarboxylation to yield labeled 1-chloroacetone. Subsequent reactions with diethyl phosphonoacetonitrile (itself labeled via enriched acetonitrile) enable isotopic incorporation into intermediates .

Q. How should researchers characterize the crystal structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction. Refine the structure with SHELXL , which is optimized for small-molecule crystallography. For visualization, employ ORTEP-3 to generate thermal ellipsoid plots, ensuring accurate representation of atomic displacement parameters. SHELXL’s robust refinement algorithms handle common issues like disorder or partial occupancy .

Q. What spectroscopic techniques are critical for verifying the compound’s purity and functional groups?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm amine and carbonyl groups. Anomalies in chemical shifts may indicate tautomeric equilibria.

- IR : Analyze the C=O (1650–1750 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic enrichment.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as twinning or pseudo-symmetry?

- Methodological Answer : For twinned data, use SHELXL ’s twin refinement module. Input the twin law (e.g., -h, -k, -l) and refine the twin fraction. For pseudo-symmetry, compare refinement metrics (R-factors) with/without symmetry constraints. Validate results using the Rigaku OD software to check for missed symmetry elements .

Q. What strategies optimize experimental phasing for derivatives of this compound in low-resolution crystallography?

- Methodological Answer : Employ SHELXC/D/E pipelines for experimental phasing. Use heavy-atom derivatives (e.g., SeMet or HgCl₂-soaked crystals). SHELXD identifies heavy-atom sites via dual-space recycling, while SHELXE refines phases and extends resolution. Combine with PHENIX for automated model building .

Q. How do tautomeric equilibria of the 4-oxobut-2-enoate moiety impact spectroscopic and crystallographic interpretations?